molecular formula C20H14N4OS4 B4777549 2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B4777549
M. Wt: 454.6 g/mol
InChI Key: SXDMNSUJVSDUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step chemical reactions that start from basic heterocyclic frameworks. For example, Zhou Bing-se (2013) discusses the synthesis of novel N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds starting from 2-chloronicotinonitrile, showcasing the complex nature of synthesizing such compounds and their derivatives, which sometimes exhibit antifungal and insecticidal activities [Zhou Bing-se, 2013].

Molecular Structure Analysis

The molecular structure of compounds like "2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide" is typically confirmed through spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry (MS). These techniques provide detailed insights into the arrangement of atoms within the molecule and the nature of its functional groups [Zhou Bing-se, 2013].

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups and the electronic nature of the heterocycles present in their structure. Studies have shown that these compounds can undergo various chemical reactions, leading to the formation of a diverse array of heterocyclic derivatives with potential biological activities [H. Shams et al., 2010].

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and for their application in synthesis and drug formulation. However, specific details on the physical properties of "2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide" are not provided in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, play a significant role in determining the compound's applications. For instance, the presence of the thioacetamide group in similar compounds contributes to their reactivity towards nucleophiles and electrophiles, which is essential for further chemical modifications and applications in synthesis [V. Dotsenko et al., 2019].

properties

IUPAC Name

2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS4/c1-12-10-29-20(22-12)24-18(25)11-28-19-14(9-21)13(16-4-2-6-26-16)8-15(23-19)17-5-3-7-27-17/h2-8,10H,11H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDMNSUJVSDUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

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